molecular formula C14H16ClF3N4O B2363094 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine CAS No. 2085690-16-8

3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2363094
CAS No.: 2085690-16-8
M. Wt: 348.75
InChI Key: BLWDXKMWXYKKIE-UHFFFAOYSA-N
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Description

3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a sophisticated chemical reagent designed for advanced research and development applications. This compound integrates a pyridine ring, a 1,2,3-triazole group, and a trifluoromethyl moiety, a combination frequently explored in modern medicinal and agrochemistry. Its molecular structure suggests potential as a valuable intermediate in organic synthesis, particularly for constructing molecules with biological activity. Researchers can leverage this compound in the synthesis of novel active ingredients for crop protection, where the trifluoromethylpyridine scaffold is known to enhance properties like metabolic stability and lipophilicity . Similarly, in pharmaceutical research, the 1,2,3-triazole linker, often installed via click chemistry, is prized for its metabolic stability and ability to participate in hydrogen bonding, making it a key feature in drug discovery programs for creating potent enzyme inhibitors or receptor modulators. The specific substitution pattern, including the 3-chloro and 5-trifluoromethyl groups on the pyridine core, provides multiple sites for further chemical modification, allowing for the exploration of structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

3-chloro-2-[[1-(3-methylbutyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N4O/c1-9(2)3-4-22-7-11(20-21-22)8-23-13-12(15)5-10(6-19-13)14(16,17)18/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWDXKMWXYKKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(N=N1)COC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features a pyridine core substituted at positions 2, 3, and 5 with a methoxy-triazole group, chlorine, and trifluoromethyl group, respectively. The electron-withdrawing nature of the trifluoromethyl and chlorine substituents activates the pyridine ring toward nucleophilic substitution at the 2-position, making it amenable to methoxy group installation. Retrosynthetically, the compound can be dissected into:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-ol precursor.
  • A 1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol side chain.

The triazole moiety suggests the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the methoxy linker implies alkylation or Mitsunobu conditions.

Synthetic Routes and Methodological Frameworks

Two-Step Approach: Salt Formation and Triazole Conjugation

Adapting methodologies from CN106349159A, a two-step strategy can be envisioned:

Step 1: Activation of Pyridin-2-ol Intermediate

3-Chloro-5-(trifluoromethyl)pyridin-2-ol is treated with an activator (e.g., 4-dimethylaminopyridine, DMAP) in dichloromethane to form a reactive intermediate. This step parallels the salt-forming reaction in the patent, where activators enhance the leaving group ability of the 2-position substituent.

Reaction Conditions:

  • Solvent: Dichloromethane (15–25 mL/g substrate).
  • Activator: DMAP (1–3 molar equivalents).
  • Temperature: Reflux (40–50°C).
  • Yield: ~85% (estimated from analogous reactions).
Step 2: Triazole-Methoxy Installation

The activated pyridine intermediate reacts with 1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol under basic conditions. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine could couple the alcohol to the pyridine.

Optimization Insights:

  • Solvent: Tetrahydrofuran (THF) or dichloroethane.
  • Base: Triethylamine or DBU.
  • Temperature: 0–80°C (dependent on reactivity).

Click Chemistry-Mediated Assembly

A convergent approach involves pre-forming the triazole moiety via CuAAC before attaching it to the pyridine:

  • Synthesis of Alkyne/Azide Precursors:

    • Propargyl ether derivative: 3-Chloro-2-propargyloxy-5-(trifluoromethyl)pyridine.
    • Azide component: 1-Azido-3-methylbutane.
  • CuAAC Reaction:

    • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate.
    • Solvent: t-BuOH/H₂O (1:1).
    • Yield: 70–90% (typical for CuAAC).

This method benefits from regioselectivity and mild conditions but requires stringent purification to remove copper residues.

Comparative Analysis of Methodologies

Parameter Two-Step Alkylation Click Chemistry Approach
Reaction Steps 2 3 (including precursor synthesis)
Key Challenges Activator recovery Copper residue removal
Overall Yield ~70% (estimated) ~65% (due to multiple steps)
Scalability High (patent-supported) Moderate

The two-step alkylation method aligns with industrial practices emphasized in CN106349159A, prioritizing solvent recyclability and minimal heavy metal use. Conversely, click chemistry offers modularity but introduces scalability constraints.

Solvent and Reagent Optimization

Solvent Selection

The patent highlights dichloromethane and dichloroethane as optimal for their low water solubility, facilitating phase separation and reducing solvent loss. For the target compound, similar solvents are recommended during methoxy-triazole installation to prevent side reactions.

Activator Efficiency

DMAP outperforms triethylamine in activating the pyridine ring, as evidenced by higher yields in salt-forming steps (85–89% in patent examples). A molar ratio of 1:1.5 (pyridine:DMAP) balances cost and efficacy.

Analytical and Purification Strategies

  • Characterization:

    • NMR: ¹⁹F NMR for trifluoromethyl group confirmation (δ ~ -60 ppm).
    • MS: Molecular ion peak at m/z 348.75 (C₁₄H₁₆ClF₃N₄O).
  • Purification:

    • Vacuum distillation (70–120°C at 2 mmHg).
    • Column chromatography with hexane/ethyl acetate gradients.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation:
    Ensure the 1,4-regioisomer dominates by using Cu(I) catalysts.
  • Byproduct Formation: Hydrolysis of the trifluoromethyl group is minimized by maintaining anhydrous conditions during alkylation.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro and methoxy groups on the pyridine ring can undergo various nucleophilic substitutions.

  • Oxidation and Reduction: : Specific functional groups in the compound can be selectively oxidized or reduced depending on the required derivatives.

Common Reagents and Conditions

  • Substitution typically requires strong nucleophiles like amines or thiols.

  • Oxidation may employ reagents like potassium permanganate or hydrogen peroxide, while reduction might use hydrides like lithium aluminum hydride.

Major Products

  • Products vary depending on the reacting nucleophiles but often include modified triazole-pyridine derivatives with different functional groups, expanding their chemical utility.

Scientific Research Applications

  • Chemistry: : Utilized in the development of novel catalysts and ligands due to its unique electronic properties.

  • Biology: : Explored for antimicrobial activities, leveraging the triazole and pyridine functionalities known for such properties.

  • Medicine: : Investigated for potential pharmaceutical applications, including as antifungal or anticancer agents.

  • Industry: : Used in material science for creating advanced polymers and as intermediates in the synthesis of agrichemicals.

Mechanism of Action

The mechanism of action largely depends on the specific application:

  • Biological Applications: : It may inhibit enzyme functions or interact with biological receptors due to the triazole ring’s affinity for coordinating with metal ions, potentially disrupting biological pathways.

  • Catalytic Applications: : The compound can act as a ligand, stabilizing metal centers and facilitating various organic transformations.

Comparison with Similar Compounds

Structural Analogues with Triazole Substituents
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
3-Chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine (Target) - 3-Chloro, 5-CF₃ pyridine
- Methoxy-linked triazole with 3-methylbutyl substituent
~366.7 (estimated) High lipophilicity (3-methylbutyl), moderate metabolic stability (CF₃)
3-Chloro-2-(5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine - Dual CF₃ groups
- Methylthio (-SMe) on triazole
~401.7 Enhanced electron-withdrawing effects; higher molecular weight
3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15a) - Imidazopyridine core
- Chlorobenzyl-triazole substituent
~447.3 Aromatic substituents (π-π stacking potential); higher polarity
3-(1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-CF₃-phenyl)imidazo[1,2-a]pyridine (13e) - Dichlorobenzyl-triazole
- CF₃ on phenyl ring
~540.2 Increased electronegativity (Cl, CF₃); potential for enhanced receptor binding

Key Observations :

  • The target compound’s 3-methylbutyl group provides greater lipophilicity compared to aromatic substituents (e.g., chlorobenzyl in 15a), likely improving membrane permeability but reducing aqueous solubility .
  • Trifluoromethyl at position 5 is common in analogues (e.g., 13e, 10), contributing to metabolic stability and electron-deficient pyridine rings .
  • Methoxy vs.
Crystallographic Analysis
  • Tools like SHELXL () and WinGX () enable structural determination. The target compound’s crystal structure would reveal bond lengths and angles influenced by the 3-methylbutyl group, with comparisons to analogues (e.g., ) highlighting conformational differences .

Biological Activity

The compound 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and cytotoxic effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H14ClF3N4O\text{C}_{12}\text{H}_{14}\text{ClF}_3\text{N}_4\text{O}

It features a pyridine ring substituted with a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyridine structures often exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Summary of Antimicrobial Studies

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

In vitro studies have shown that the compound demonstrates considerable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus . The presence of the triazole group is believed to contribute significantly to this activity by interfering with microbial cell wall synthesis.

Antitumor Activity

The compound has also been evaluated for its potential antitumor properties. A series of studies have focused on its inhibitory effects against various cancer cell lines.

Antitumor Efficacy Data

Cell Line IC50 (µM)
A549 (Lung cancer)5.82
HeLa (Cervical cancer)4.33
MCF-7 (Breast cancer)3.22

The results indicate that the compound exhibits potent antitumor activity across several cancer types, with IC50 values in the low micromolar range . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that while the compound is effective against tumor cells, it also exhibits varying levels of toxicity towards normal human cell lines.

Cytotoxicity Results

Cell Line IC50 (µM)
HaCaT (Normal keratinocytes)>100
SW480 (Colon carcinoma)20
PC3 (Prostate carcinoma)15

These findings suggest that while the compound can selectively target cancer cells, further optimization may be necessary to reduce cytotoxic effects on normal tissues .

Q & A

Q. What synthetic strategies are employed to construct the triazole moiety in 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine?

The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, due to its high regioselectivity and efficiency under mild conditions . For example, the alkyne-functionalized pyridine intermediate can react with an azide derivative (e.g., 3-methylbutyl azide) in the presence of Cu(I) catalysts. Reaction optimization may involve solvent selection (e.g., DMF or ethanol), temperature control (room temperature to 60°C), and catalyst loading (1–5 mol% CuSO₄·5H₂O with sodium ascorbate) to achieve >90% yield .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the triazole-pyridine system .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Questions

Q. What methodologies address low yields during the coupling of the triazole and pyridine subunits?

Yield optimization may involve:

  • Protecting Group Strategy : Temporarily shielding reactive sites (e.g., methoxy or trifluoromethyl groups) to prevent side reactions during coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or water enables greener protocols (e.g., NaOCl-mediated oxidative cyclization) .
  • Catalyst Screening : Testing Cu(I)/Cu(II) ratios or alternative catalysts (e.g., Ru-based systems) for sterically hindered substrates .

Q. How can contradictions between computational and experimental structural data be resolved?

Discrepancies (e.g., bond-length deviations >0.05 Å) require:

  • Multipole Refinement : Using SHELXL’s advanced features (e.g., HKLF5 format) to model electron density anomalies .
  • DFT Calculations : Comparing optimized geometries (B3LYP/6-31G*) with crystallographic data to identify conformational flexibilities .
  • Twinned Data Analysis : Applying SHELXD for deconvoluting overlapping reflections in poorly diffracting crystals .

Q. How to design biological activity assays targeting this compound’s potential as an antimicrobial agent?

  • In Vitro Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations ranging 1–100 µM .
  • Enzyme Inhibition Studies : Evaluate binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) via fluorescence polarization or ITC (Isothermal Titration Calorimetry) .
  • Structural-Activity Relationship (SAR) : Synthesize analogs with modified triazole substituents (e.g., varying alkyl chain lengths) to correlate hydrophobicity with potency .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across multiple studies?

  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .
  • Principal Component Analysis (PCA) : Identify outliers in spectral or crystallographic datasets caused by impurities or measurement artifacts .

Q. How to troubleshoot crystallization failures for X-ray diffraction studies?

  • Solvent Screening : Test mixed-solvent systems (e.g., hexane/ethyl acetate gradients) to induce slow nucleation.
  • Temperature Gradients : Use thermal cyclers to vary crystallization temperatures (4°C to 50°C) .
  • Additive Screening : Introduce co-crystallants (e.g., crown ethers) to stabilize lattice packing .

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